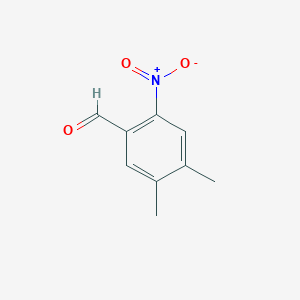

4,5-Dimethyl-2-nitrobenzaldehyde

Descripción

4,5-Dimethoxy-2-nitrobenzaldehyde is a nitroaromatic compound with the molecular formula C₉H₉NO₅ (M.W. 211.17) . Key features include:

- Functional groups: A nitro (-NO₂) group at position 2, methoxy (-OCH₃) groups at positions 4 and 5, and an aldehyde (-CHO) at position 1.

- Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

- Physical Properties: Limited solubility in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Experimental synthesis methods emphasize controlled reaction conditions to avoid decomposition of the aldehyde group .

Propiedades

Fórmula molecular |

C9H9NO3 |

|---|---|

Peso molecular |

179.17 g/mol |

Nombre IUPAC |

4,5-dimethyl-2-nitrobenzaldehyde |

InChI |

InChI=1S/C9H9NO3/c1-6-3-8(5-11)9(10(12)13)4-7(6)2/h3-5H,1-2H3 |

Clave InChI |

MMJHLWJXUDPLRW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Findings:

Functional Group Impact: Aldehyde vs. Carboxylic Acid: The benzoic acid derivative (CAS 73635-75-3) exhibits higher solubility in basic aqueous solutions due to its ionizable -COOH group, unlike the aldehyde, which is more reactive in nucleophilic addition reactions . Methoxy (-OCH₃) vs. Hydroxy (-OH): The dihydroxy analog (CAS 418759-58-7) demonstrates stronger intermolecular hydrogen bonding, leading to higher melting points but lower solubility in non-polar solvents compared to the dimethoxy compound . Amide Substitution: The benzamide derivative (CAS 4959-60-8) shows reduced electrophilicity at the carbonyl carbon, making it less reactive than the aldehyde but more suitable for drug design due to metabolic stability .

Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position relative to itself. Methoxy groups (-OCH₃) are electron-donating, creating an electron-rich aromatic ring that influences regioselectivity in further reactions .

Synthetic Utility :

- The aldehyde group in 4,5-Dimethoxy-2-nitrobenzaldehyde serves as a versatile handle for condensation reactions (e.g., forming Schiff bases or hydrazones) .

- In contrast, the amide derivative (CAS 5873-58-5) is tailored for target-specific interactions, such as enzyme inhibition, due to its hydrogen-bonding capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.